4-乙酰氧基苯甲酮

描述

Synthesis Analysis

The synthesis of 4-Acetoxybenzophenone derivatives can involve different chemical pathways and reactions. For instance, the polymerization reaction of 4-acetoxybenzoic acid under specific conditions can lead to the formation of byproducts like acetic anhydride and phenol, indicating complex synthetic routes (Xinghua Han et al., 1996). Another method involves the thermal condensation of N-(4-Carboxyphenyl)-4-acetoxyphthalimide with 4-acetoxybenzoic acid at high temperatures, showcasing the versatility in synthesis approaches (H. Kricheldorf et al., 1989).

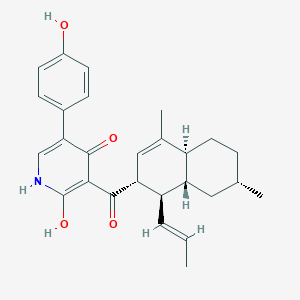

Molecular Structure Analysis

The molecular structure of 4-Acetoxybenzophenone is crucial for understanding its chemical behavior. Studies have shown different structural features and arrangements depending on the substituents and reaction conditions. The structural analysis can be done through various spectroscopic techniques, providing insights into the molecular configuration and electronic properties.

Chemical Reactions and Properties

4-Acetoxybenzophenone participates in various chemical reactions, including photochemical processes and polymerization reactions. Its reactivity can be influenced by factors such as solvent type and reaction conditions. For instance, the photochemical behavior of benzophenones can be significantly altered by the solvent, affecting the outcome of photolysis or photoinduced transformations (Francesco Barsotti et al., 2015).

Physical Properties Analysis

The physical properties of 4-Acetoxybenzophenone, such as melting point, solubility, and crystal structure, are essential for its application in various fields. These properties can be tailored through different synthesis methods and conditions, impacting its usability in industrial and research applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other materials, define the scope of use for 4-Acetoxybenzophenone. The compound's chemical interactions and behavior under different conditions provide valuable information for its application in material science, pharmaceuticals, and other domains.

科学研究应用

有机发光二极管 (OLED)

4-乙酰氧基苯甲酮: 用于合成用于 OLED 的有机半导体 . 其苯甲酮核心是 OLED 材料分子设计的组成部分,作为一种具有高系间窜跃效率的经典磷光体。 这种特性对于开发热活化延迟荧光 (TADF) 发射体至关重要,从而在 OLED 器件中实现高外部量子效率 (EQE) .

植物生长调节

在农业领域,4-乙酰氧基苯甲酮类似物已显示出多种植物生长调节作用。这些包括抑制芽和根的生长、诱导失绿以及光敏性或向地性的干扰。 它们也被用作光聚合催化剂,可以影响植物发育 .

光聚合

4-乙酰氧基苯甲酮: 衍生物作为光聚合过程的光引发剂。它们被设计用于温和条件下的光聚合,并且在与 LED 照射一起使用时特别有效。 这种应用在 3D 打印技术中很重要,因为需要高功能转化 .

热分析

在热分析中,4-乙酰氧基苯甲酮很可能被用作标准品或参比化合物,因为它具有已知的热性能。 热分析技术对于确定材料特性和转变至关重要,尤其是在聚合物领域 .

抗生素合成

4-乙酰氧基苯甲酮: 是合成碳青霉烯类和青霉烯类抗生素的前体。 其实用合成避免了对映异构体的繁琐分离步骤,使该过程更经济地用于大规模生产 .

电化学行为

虽然没有直接提供有关电化学应用中4-乙酰氧基苯甲酮的具体研究,但可以推断其衍生物可以探索其电化学行为,特别是在用于储能和转换装置的先进电极材料中 .

光物理性质

4-乙酰氧基苯甲酮: 及其衍生物由于其苯甲酮核心很可能表现出有趣的光物理性质。 这些特性可用于开发用于成像应用的新型荧光探针,其中此类化合物的极性敏感性是有益的 .

高科技应用

4-乙酰氧基苯甲酮衍生物的多功能且稳健的光开关过程使其适合于高科技应用,例如光药理学、光开关粘合剂以及用于药物递送的生物降解材料 .

安全和危害

属性

IUPAC Name |

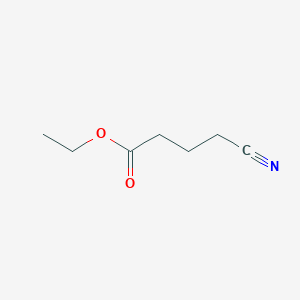

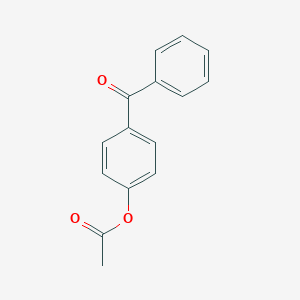

(4-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBLQRCFBNFTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345874 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13031-44-2 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

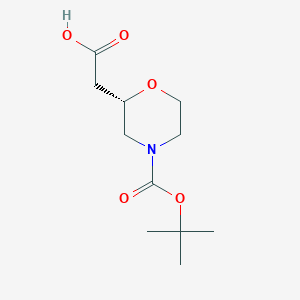

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。